molecular formula C4H2BrClN2 B1517454 2-Bromo-5-chloropyrazine CAS No. 912773-21-8

2-Bromo-5-chloropyrazine

Cat. No.: B1517454
CAS No.: 912773-21-8
M. Wt: 193.43 g/mol
InChI Key: UXCPLGLOAZWCKO-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyrazine is a halogenated pyrazine derivative with the molecular formula C4H2BrClN2. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-chloropyrazine can be synthesized through several methods, including halogenation of pyrazine. One common approach involves the bromination and chlorination of pyrazine using bromine and chlorine gases under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, where pyrazine is reacted with bromine and chlorine in the presence of a catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH3) and alkyl halides.

Major Products Formed:

  • Oxidation: Produces oxo derivatives of this compound.

  • Reduction: Yields reduced forms of the compound.

  • Substitution: Results in the formation of substituted pyrazines with different functional groups.

Scientific Research Applications

2-Bromo-5-chloropyrazine is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications extend to the development of new materials and the study of biological systems.

Comparison with Similar Compounds

2-Bromo-5-chloropyrazine is similar to other halogenated pyrazines, such as 2-chloro-5-bromopyrazine and 2-bromo-6-chloropyrazine. its unique combination of bromine and chlorine atoms at specific positions on the pyrazine ring distinguishes it from these compounds. This unique structure contributes to its distinct chemical reactivity and applications.

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Properties

IUPAC Name

2-bromo-5-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-8-4(6)2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCPLGLOAZWCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653323
Record name 2-Bromo-5-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912773-21-8
Record name 2-Bromo-5-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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